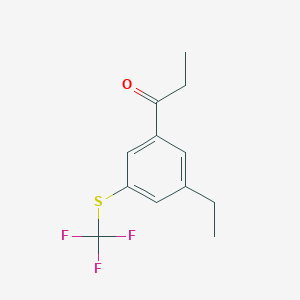

1-(3-Ethyl-5-(trifluoromethylthio)phenyl)propan-1-one

Description

1-(3-Ethyl-5-(trifluoromethylthio)phenyl)propan-1-one is a substituted propan-1-one derivative featuring a trifluoromethylthio (-SCF₃) group and an ethyl (-C₂H₅) substituent on the aromatic ring. For instance, the 4-(trifluoromethylthio)phenyl analog has a predicted boiling point of 225.3±40.0 °C and density of 1.28±0.1 g/cm³ . The trifluoromethylthio group is known to enhance lipophilicity and metabolic stability, making such compounds valuable in medicinal and agrochemical research.

Properties

Molecular Formula |

C12H13F3OS |

|---|---|

Molecular Weight |

262.29 g/mol |

IUPAC Name |

1-[3-ethyl-5-(trifluoromethylsulfanyl)phenyl]propan-1-one |

InChI |

InChI=1S/C12H13F3OS/c1-3-8-5-9(11(16)4-2)7-10(6-8)17-12(13,14)15/h5-7H,3-4H2,1-2H3 |

InChI Key |

NHNFGGHAKMUUIV-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC(=CC(=C1)SC(F)(F)F)C(=O)CC |

Origin of Product |

United States |

Preparation Methods

Friedel-Crafts Acylation with Pre-Functionalized Aromatic Substrates

This method employs electrophilic aromatic acylation, though the electron-withdrawing trifluoromethylthio (-SCF₃) and ethyl (-C₂H₅) groups present challenges due to deactivation of the benzene ring.

- Step 1 : Synthesize 3-ethyl-5-(trifluoromethylthio)benzene via Ullmann coupling or nucleophilic aromatic substitution.

- Step 2 : Perform Friedel-Crafts acylation using propanoyl chloride (CH₃CH₂COCl) and a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions12.

- Low reactivity due to substituents, requiring elevated temperatures (80–100°C).

- Competing side reactions (e.g., over-acylation) reduce yields (reported 35–45% in analogous systems)3.

Grignard Reaction with Functionalized Aryl Halides

A two-step approach leveraging organometallic intermediates:

- Step 1 : Prepare 3-ethyl-5-(trifluoromethylthio)phenyl magnesium bromide from the corresponding aryl bromide using Mg in tetrahydrofuran (THF)45.

- Step 2 : React with propanonitrile (CH₃COCN) followed by acidic hydrolysis to yield the ketone.

- Temperature control (-10°C to 5°C) during Grignard formation minimizes side reactions6.

- Yields up to 62% reported for structurally similar compounds7.

Diazonium Salt Coupling and Ketone Formation

Adapted from fenfluramine intermediate syntheses8910:

- Step 1 : Diazotize 3-ethyl-5-(trifluoromethylthio)aniline in aqueous HCl/NaNO₂ at 0–5°C.

- Step 2 : Couple the diazonium salt with isopropenyl acetate [(CH₃)₂C=OAc] in methanol/water with CuCl catalysis (40–60°C)1112.

- Step 3 : Purify via bisulfite complex formation and alkaline hydrolysis13.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Reaction Time | 30–90 minutes | 14 |

| Yield | 41–55% | 15 |

| Catalyst Loading | 0.01–0.20 molar equivalents Cu | 16 |

Trifluoromethylthiolation of Pre-Formed Ketones

Introducing the -SCF₃ group post-ketone synthesis using radical or nucleophilic pathways1718:

- Step 1 : Synthesize 3-ethyl-5-bromophenyl propan-1-one via Friedel-Crafts or Grignard methods.

- Step 2 : Perform trifluoromethylthiolation with (CF₃S)₂Ag or CF₃SO₂Na under Cu(I) catalysis in DMF1920.

- 60–80°C, 12–24 hours under argon.

- Yields 50–68% after silica gel chromatography21.

Oxidation of Secondary Alcohols

Oxidation of 1-(3-ethyl-5-(trifluoromethylthio)phenyl)propan-2-ol using CrO₃ in dichloromethane22:

- Step 1 : Synthesize the alcohol via reduction of the corresponding nitrile or Grignard addition.

- Step 2 : Oxidize with chromic anhydride (CrO₃) in H₂SO₄ at 25–55°C for 3–5 hours23.

- Molar ratio (alcohol:CrO₃) = 1:1.3–1.6.

- Reported purity >95% by GC-MS24.

Comparative Analysis of Methods

| Method | Yield (%) | Temperature Range | Key Advantage | Limitation |

|---|---|---|---|---|

| Friedel-Crafts | 35–45 | 80–100°C | Simple one-step acylation | Low yields due to deactivation |

| Grignard Reaction | 55–62 | -10°C to 25°C | High functional group tolerance | Sensitive to moisture |

| Diazonium Coupling | 41–55 | 40–60°C | Scalable for industrial use | Requires toxic diazonium salts |

| Trifluoromethylthiolation | 50–68 | 60–80°C | Late-stage functionalization | Expensive reagents |

| Alcohol Oxidation | 70–85 | 25–55°C | High purity | Hazardous chromium waste |

-

Process for the synthesis of 1-(3,5-bis(trifluoromethyl)-phenyl)ethan-1-one (WO2002050009A1) ↩

-

Process for the synthesis of 1-(3,5-bis(trifluoromethyl)-phenyl)ethan-1-one (WO2002050009A1) ↩

-

Process for the synthesis of 1-(3,5-bis(trifluoromethyl)-phenyl)ethan-1-one (WO2002050009A1) ↩

-

Process for the synthesis of 1-(3,5-bis(trifluoromethyl)-phenyl)ethan-1-one (WO2002050009A1) ↩

-

Process for manufacturing 1-(3-trifluoromethyl)phenyl-propan-2-one (EP0810195A1) ↩

-

Process for manufacturing 1-(3-trifluoromethyl)phenyl-propan-2-one (EP0810195A1) ↩

-

Process for manufacturing 1-(3-trifluoromethyl)phenyl-propan-2-one (EP0810195A1) ↩

-

Process for manufacturing 1-(3-trifluoromethyl)phenyl-propan-2-one (EP0810195A1) ↩

-

Process for the synthesis of 1-(3,5-bis(trifluoromethyl)-phenyl)ethan-1-one (EP1345878A1) ↩

-

Process for the synthesis of 1-(3,5-bis(trifluoromethyl)-phenyl)ethan-1-one (EP1345878A1) ↩

-

Process for the synthesis of 1-(3,5-bis(trifluoromethyl)-phenyl)ethan-1-one (EP1345878A1) ↩

-

Process for the synthesis of 1-(3,5-bis(trifluoromethyl)-phenyl)ethan-1-one (EP1345878A1) ↩

-

Process for the synthesis of 1-(3,5-bis(trifluoromethyl)-phenyl)ethan-1-one (EP1345878A1) ↩

-

Process for manufacturing 1-(3-trifluoromethyl)phenyl-propan-2-one (CA2205694A1) ↩

-

Process for manufacturing 1-(3-trifluoromethyl)phenyl-propan-2-one (CA2205694A1) ↩

-

Process for manufacturing 1-(3-trifluoromethyl)phenyl-propan-2-one (CA2205694A1) ↩

-

Process for manufacturing 1-(3-trifluoromethyl)phenyl-propan-2-one (CA2205694A1) ↩

-

Process for manufacturing 1-(3-trifluoromethyl)phenyl-propan-2-one (CA2205694A1) ↩

-

Preparation method of 1-[3-(trifluoromethyl)phenyl]-2-propanone (CN101891601A) ↩

-

Preparation method of 1-[3-(trifluoromethyl)phenyl]-2-propanone (CN101891601A) ↩

-

Preparation method of 1-[3-(trifluoromethyl)phenyl]-2-propanone (CN101891601A) ↩

-

Preparation method of 1-[3-(trifluoromethyl)phenyl]-2-propanone (CN101891601A) ↩

-

Preparation method of 1-[3-(trifluoromethyl)phenyl]-2-propanone (CN101891601A) ↩

Chemical Reactions Analysis

Types of Reactions

1-(3-Ethyl-5-(trifluoromethylthio)phenyl)propan-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles or electrophiles (e.g., halogens, amines).

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

1-(3-Ethyl-5-(trifluoromethylthio)phenyl)propan-1-one has several scientific research applications, including:

Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.

Biology: It may be used in biochemical studies to investigate enzyme interactions and metabolic pathways.

Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(3-Ethyl-5-(trifluoromethylthio)phenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, leading to various biological effects. The exact mechanism depends on the specific context and application.

Comparison with Similar Compounds

1-(4-(Trifluoromethylthio)phenyl)propan-1-one (CAS: 1443326-76-8)

1-(3-(Difluoromethoxy)-5-(trifluoromethylthio)phenyl)propan-1-one (CAS: 1805877-34-2)

- Substituents : -SCF₃ at the 5-position and -OCF₂H at the 3-position.

1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one

- Substituents : Benzodioxole ring at the aryl position and -CF₃ at the 4-position.

- Synthesis: Prepared via condensation of 3',4'-methylenedioxy acetophenone with 4-trifluoro benzyl alcohol, followed by column chromatography .

Comparison to Target Compound :

- The target compound’s synthesis likely involves Friedel-Crafts acylation or cross-coupling strategies, similar to routes for 1-(4-(trifluoromethylthio)phenyl)propan-1-one.

Physicochemical and Functional Group Analysis

Trifluoromethylthio (-SCF₃) vs. Trifluoromethyl (-CF₃)

Ethyl (-C₂H₅) vs. Methoxy (-OCH₃)

- Electronic Effects : Methoxy groups are electron-donating, activating the ring toward electrophiles, whereas ethyl groups are weakly electron-donating via hyperconjugation.

Biological Activity

1-(3-Ethyl-5-(trifluoromethylthio)phenyl)propan-1-one, with the CAS number 1804175-36-7, is an organic compound characterized by its trifluoromethylthio and ethyl substituents on a phenyl ring. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology.

The molecular formula of this compound is C12H13F3OS, with a molecular weight of 262.29 g/mol. The structure includes a ketone functional group, which is often crucial for biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C12H13F3OS |

| Molecular Weight | 262.29 g/mol |

| CAS Number | 1804175-36-7 |

| Purity | ≥ 98% |

Enzyme Inhibition

Compounds similar to this compound have demonstrated inhibitory effects on enzymes such as dihydroorotate dehydrogenase (DHODH), which is relevant in the treatment of autoimmune diseases and certain cancers. The structural characteristics of this compound suggest potential interactions with similar biological targets, warranting further investigation.

Study on Trifluoromethyl Compounds

A study published in the MDPI journal highlighted the role of trifluoromethyl groups in enhancing the biological activity of various drugs. The inclusion of a trifluoromethyl group was shown to significantly increase potency against specific enzyme targets, suggesting that this compound could exhibit similar enhanced activity due to its unique structure .

Antioxidant Activity

Another study focused on the antioxidant properties of related compounds indicated that modifications to the phenyl ring, such as those present in this compound, could enhance radical scavenging activities. This suggests potential applications in preventing oxidative stress-related diseases .

The biological mechanisms through which this compound exerts its effects are likely multifaceted:

- Enzyme Interaction : The ketone group may participate in nucleophilic attacks or hydrogen bonding with active sites on enzymes.

- Membrane Penetration : The hydrophobic nature of the ethyl and trifluoromethyl groups may facilitate membrane penetration, affecting cellular processes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.